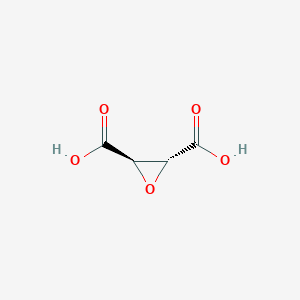

反式-2,3-环氧琥珀酸

描述

Trans-2,3-epoxysuccinic acid is a biogenic acid that can be produced by certain microorganisms, such as Paecilomyces varioti, in specific culture conditions. The accumulation of this compound, along with succinic acid, has been observed in shake cultures of decationized refiner's blackstrap molasses, particularly when the medium is supplemented with copper and iron ions at certain concentrations .

Synthesis Analysis

The synthesis of trans-2,3-epoxysuccinic acid can be achieved through biotransformation processes. For instance, Paecilomyces varioti Bainier has been shown to accumulate trans-2,3-epoxysuccinic acid in a medium containing specific concentrations of Cu2+ and Fe3+ ions . Additionally, the resolution of esters of trans-epoxysuccinic acid has been successfully performed using enzymatic procedures, such as transesterification catalyzed by lipase from Rhizopus javanicus .

Molecular Structure Analysis

The molecular structure of trans-2,3-epoxysuccinic acid is characterized by the presence of an epoxide group, which is a three-membered cyclic ether. This functional group is highly reactive due to ring strain, making the compound a valuable intermediate for various chemical reactions. The structural analysis of related enzymes, such as cis-epoxysuccinate hydrolase, has provided insights into the stereoselective mechanisms that could be involved in the synthesis and transformation of epoxysuccinic acids .

Chemical Reactions Analysis

Trans-2,3-epoxysuccinic acid can undergo a range of chemical reactions. One such reaction is hydrogenolysis, which can be performed without a solvent using supported palladium catalysts. This process results in the production of malic, succinic, and diglycolic acids, indicating that trans-2,3-epoxysuccinic acid can be converted into other useful compounds . The solid-phase reaction suggests that dissociated hydrogen can migrate into the epoxysuccinic acid powder, facilitating the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-2,3-epoxysuccinic acid are influenced by its functional groups. The epoxide group, in particular, imparts a degree of reactivity that allows the compound to participate in various chemical transformations. The presence of carboxylic acid groups also contributes to the compound's acidity and solubility in water. While specific physical properties such as melting point and solubility are not detailed in the provided papers, these properties can be inferred based on the functional groups present in the molecule. The reactivity of the epoxide group also suggests that trans-2,3-epoxysuccinic acid could be a versatile intermediate in organic synthesis .

科学研究应用

它在变色青霉菌的培养物中积累,并受Cu2+和Fe3+离子的存在影响 (Ling 等人,1978).

已经研究了反式环氧琥珀酸酯的分离酶法,表明其在有机合成中的相关性 (Crout、Gaudet 和 Hallinan,1993).

已经研究了它的生物合成,包括分子氧被烟曲霉掺入化合物 (Aida 和 Foster,1962).

反式-2,3-环氧琥珀酸用于治疗剂的合成,例如半胱氨酸蛋白酶的抑制剂,它在治疗肌肉营养不良方面具有潜力 (Tamai 等人,1987).

某些细菌菌株可以将其生物转化为 D(-)-酒石酸,证明了它在微生物代谢中的作用 (Li 等人,2007).

已证明其衍生物对木瓜蛋白酶具有抑制活性,有助于理解酶-抑制剂相互作用 (Hanada 等人,1978).

该化合物已被鉴定为真菌代谢的产物,可以转化为中酒石酸 (Martin 和 Foster,1955).

它的立体化学影响其半胱氨酸蛋白酶的效力和选择性 (Schaschke 等人,1997).

关于顺式和反式环氧琥珀酸的二乙酯的研究探索了它们的潜在致癌特性 (Boyland 和 Down,1971).

它已被用于固相氢解研究中,探索其反应性质 (Kitamura、Harada 和 Osawa,1997).

该化合物可用作合成可生物降解聚合物的基础,表明其在材料科学中的用途 (Zavradashvili 等人,2013).

已对其衍生物在抑制特定肌肉蛋白酶方面的有效性进行了评估 (Hara 和 Takahashi,1983).

已经研究了其在顺式环氧琥珀酸的微生物转化中的作用,从而导致 d-酒石酸的产生 (Bickerton,2016).

它已参与了对重组酶的表达和生产的研究,例如顺式环氧琥珀酸水解酶 (Wang 等人,2012).

涉及反式-2,3-环氧琥珀酸的合成方法和化学反应已被全面综述,突出了其作为化学中间体的显着性 (Wang Bao-hu,2014).

研究阐明了硫醇蛋白酶抑制剂 E-64 的结构和合成,其中包括反式环氧琥珀酸 (Hanada 等人,1978).

使用响应面法优化顺式环氧琥珀酸水解酶生产的培养条件的研究表明其具有工业应用潜力 (Li 等人,2008).

该化合物已用于组装银(I)配合物,显示了其在配位化学中的应用 (Fang 等人,2011).

研究集中于通过与碳水化合物结合模块融合和固定化来提高顺式环氧琥珀酸水解酶的效率和稳定性,这与生物技术应用相关 (Wang 等人,2012).

安全和危害

未来方向

Trans-2,3-Epoxysuccinic acid can be used as a good starting material for the synthesis of optically active compounds . It has been considered as a renewable feedstock for chemical derivatives . A biotechnological production route for succinic acid has become of interest as a sustainable alternative to the chemical route .

属性

IUPAC Name |

(2R,3R)-oxirane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEMCPAKSGRHCN-JCYAYHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H](O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331465, DTXSID601016973 | |

| Record name | (-)-trans-2,3-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-trans-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-oxirane-2,3-dicarboxylic acid | |

CAS RN |

17015-08-6, 141-36-6 | |

| Record name | (-)-trans-2,3-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-trans-Epoxysuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-Epoxysuccinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

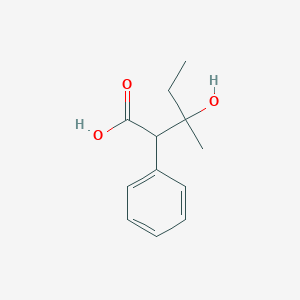

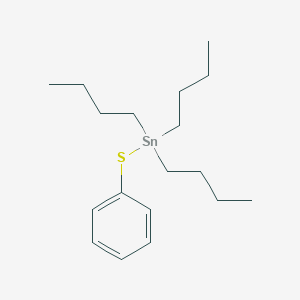

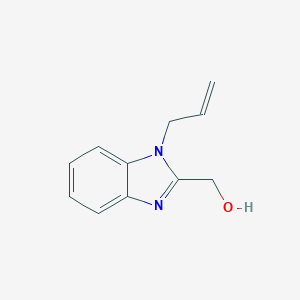

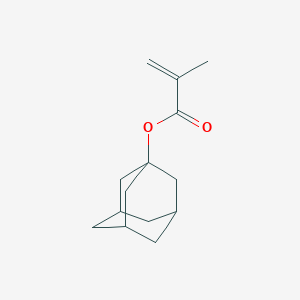

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)

![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)

![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)